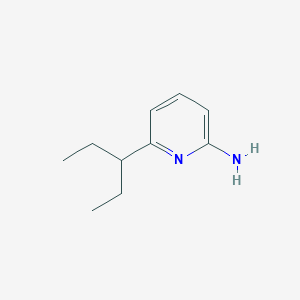

6-(Pentan-3-yl)pyridin-2-amine

カタログ番号 B8636410

分子量: 164.25 g/mol

InChIキー: KOTYIRKFSTXHGC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US05003069

Procedure details

A mixture of 105.8 g (2.71 moles) of sodamide and 332 g of xylene containing 1.0 cc of oleic acid was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed and purged of air with nitrogen and pressurized to 100 psig with nitrogen. The pressure relief valve was set at 100 psig. Cooling water was turned on the reflux condenser. The mixture was heated with stirring to 190° C. and 235.0 g (1.58 moles) of 2-(3-pentyl)pyridine was started adding from a Fisher-porter pressure bottle. The addition required 5.5 hours at 190° C.-215° C. The reaction mixture was heated an additional 5 hours within that temperature range until hydrogen almost stopped passing through the relief valve. The autoclave was cooled to 50° C., vented to atmospheric pressure and hydrolyzed with 200 cc of water. The oil layer was separated and distilled under vacuum to give 258.6 g of 2 -amino-6-(3-pentyl)pyridine. b.p. 163° C. at 60 mm. n25D 1.5357 (yield 68.1%). This 2-amino-6-pentyl)pyridine is a new composition of matter. It is a novel liquid aminopyridine and has valuable biocidal properties. When this amination is repeated at atmospheric pressure under classic Chichibabin conditions, the product is 6,6'-di-(3-pentyl)-2,2'-bipyridyl as shown in McGill, U.S. Pat. No. 4,177,349 (1979) and McGill, U.S. Pat. No. 4,267,335 (1981).

Identifiers

|

REACTION_CXSMILES

|

[NH2-:1].[Na+].C(O)(=O)CCCCCCC/C=C\CCCCCCCC.[CH3:23][CH2:24][CH:25]([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][N:29]=1)[CH2:26][CH3:27].[H][H]>O.C1(C)C(C)=CC=CC=1>[NH2:1][C:30]1[CH:31]=[CH:32][CH:33]=[C:28]([CH:25]([CH2:26][CH3:27])[CH2:24][CH3:23])[N:29]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

105.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[NH2-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC\C=C/CCCCCCCC)(=O)O

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

235 g

|

|

Type

|

reactant

|

|

Smiles

|

CCC(CC)C1=NC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

190 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring to 190° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was closed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged of air with nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition required 5.5 hours at 190° C.-215° C

|

|

Duration

|

5.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The autoclave was cooled to 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oil layer was separated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled under vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC(=CC=C1)C(CC)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 258.6 g | |

| YIELD: CALCULATEDPERCENTYIELD | 99.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |